The compound 2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(propan-2-yl)acetamide is a complex organic molecule that belongs to the class of triazolopyrazines. These compounds are noted for their diverse biological activities, particularly in medicinal chemistry. The unique structural features of this compound, including the presence of a triazole and pyrazine ring system, contribute to its potential therapeutic applications.
The compound's information can be sourced from various chemical databases such as PubChem and BenchChem, which provide detailed descriptions and properties of numerous chemical substances. It has been cataloged under the CAS number 1185056-10-3 and has a molecular formula of C21H19N5O3S with a molecular weight of approximately 421.47 g/mol .
The synthesis of 2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(propan-2-yl)acetamide typically involves multi-step synthetic routes. Key steps may include:
Optimization of these steps is often necessary to enhance yield and purity, potentially utilizing continuous flow reactors for improved efficiency .
The synthesis may also involve protecting groups for sensitive functional groups during certain reaction steps and careful control of reaction conditions (temperature, pressure) to ensure high selectivity and yield.
The molecular structure of 2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(propan-2-yl)acetamide can be represented using various chemical notations:
COc1cccc(c1)n1ccn2c(c1=O)nnc2SCC(=O)Nc1ccc(cc1)C
InChI=1S/C21H19N5O3S/c1-14-8-9-16(15(2)12-14)18(27)13-30-22-24-23-20-21(28)25(10-11-26(20)22)17-6-4-5-7-19(17)29-3/h4-12H,13H2,1-3H3
.The compound features a complex arrangement with multiple rings and functional groups that contribute to its chemical behavior and biological activity.
The compound can undergo several types of chemical reactions:
Understanding these reactions is crucial for developing derivatives with improved pharmacological profiles or altered biological activities.
The mechanism of action for compounds like 2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(propan-2-yl)acetamide often involves interaction with specific biological targets such as enzymes or receptors.
Research indicates that similar compounds may exhibit effects on neurotransmitter systems or act as inhibitors in biochemical pathways relevant to disease processes . Detailed studies are required to elucidate specific interactions and pathways involved.
The physical properties include:
Key chemical properties involve:
Relevant data such as melting point, boiling point, and stability under various conditions would require experimental determination for precise values.
This compound has potential applications in medicinal chemistry due to its diverse biological activities. It may serve as a lead compound for developing new therapeutic agents targeting various diseases such as cancer or infectious diseases. Research into its pharmacological effects could lead to significant advancements in drug development .
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 207740-41-8